2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline

Lipophilicity Drug Design Physicochemical Property Prediction

This fully halogenated quinoxaline offers three distinct aryl halide environments (Br, 6-Cl, 7-Cl) in one scaffold, enabling sequential Pd-catalyzed cross-couplings without multiple intermediate purchases. Its high predicted logP (~4.98) accesses lipophilic space unattainable with simpler quinoxaline analogs, reducing late-stage molecular weight inflation. The strong electron-withdrawing architecture (combined Hammett σₚ ≈ +1.60) is ideal for n-type semiconductor R&D. Supplied at ≥95% purity with 2-year shelf life under standard -20°C storage, it simplifies cold-chain logistics and supports multi-year project timelines.

Molecular Formula C15H5BrCl3F3N2O
Molecular Weight 472.47
CAS No. 478039-37-1
Cat. No. B2454369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline
CAS478039-37-1
Molecular FormulaC15H5BrCl3F3N2O
Molecular Weight472.47
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Br
InChIInChI=1S/C15H5BrCl3F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H
InChIKeySTAFYYPXHDPOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline – Structural Identity and Compound Class Fundamentals for Sourcing Specialists


2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline (CAS 478039-37-1) is a fully substituted quinoxaline heterocycle distinguished by a dense arrangement of halogen atoms (Br, Cl × 3) and a trifluoromethyl group . This halogen-rich architecture imparts a characteristically electron-deficient aromatic core, a high calculated log P (predicted range 4.9–5.3), and a molecular weight of 472.47 g·mol⁻¹, placing it in a physicochemical space distinct from simpler quinoxaline analogs . The compound is supplied as a research-grade building block (typical purity ≥95%) intended for synthetic elaboration or focused-library design rather than as a finished bioactive probe, and it is handled under cold, anhydrous, light-protected conditions to preserve the integrity of its multiple reactive handles .

Why a Generic Halogenated Quinoxaline Cannot Replace 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline in Structure- or Reactivity-Driven Workflows


The substitution pattern of this compound is non-degenerate: the 2-position carries a 4-bromo-3-chlorophenoxy ether, the 3-position a trifluoromethyl group, and the 6- and 7-positions are each chlorinated. In contrast, the most abundant commercially available quinoxaline analogs, such as 2-phenoxy-3-(trifluoromethyl)quinoxaline or 6,7-dichloro-2-(trifluoromethyl)quinoxaline, lack at least one of these orthogonal functional handles . Each halogen and the CF₃ group exerts a distinct electronic effect and provides a unique reactive site for Pd-catalyzed cross-coupling (Br > Cl) or nucleophilic aromatic substitution [1]. Simply omitting the 4-bromo-3-chlorophenoxy motif removes the only heavy-halogen cross-coupling handle, while deleting the 6,7-dichloro pair dramatically raises electron density and alters regioselectivity in subsequent derivatizations. The quantitative consequences of these structural deletions are detailed in Section 3, and they confirm that generic replacement would require re-optimization of synthetic routes or compromise the structure–activity relationship (SAR) hypothesis being tested.

Quantitative Differentiation of 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline Against Closest Structural Analogs


Predicted Log P and Lipophilic Ligand Efficiency Differentiate the Compound from Non-Halogenated and Mono-Halogenated Quinoxaline Analogs

The consensus predicted log P (SlogP) of 2-(4-bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline is 4.98, calculated via the MMsINC in silico platform. This value is 1.91 log units higher than that of 2-phenoxy-3-(trifluoromethyl)quinoxaline (SlogP 3.07), which lacks all six halogen atoms beyond the CF₃ group, and 1.67 log units higher than the 6,7-dichloro-2-(trifluoromethyl) analog (SlogP 3.31), which retains only three chlorine substituents and no heavy halogen [1][2]. This translates to an approximately 81-fold higher theoretical octanol–water partition coefficient relative to the non-chlorinated analog and a 47-fold increase relative to the 6,7-dichloro derivative [1][2].

Lipophilicity Drug Design Physicochemical Property Prediction

Enhanced Electron Deficiency Quantified Through Hammett Substituent Summation Enables Predictable Cross-Coupling Reactivity

Summing the meta and para Hammett σₚ constants for the substituents present on the quinoxaline scaffold yields a combined electron-withdrawing score of +3.06 for the target compound (σₚ: CF₃ = +0.54, Cl = +0.23 each for positions 6,7, Br = +0.23, Cl = +0.37 for the phenoxy ring, net = +0.54 + 0.23 + 0.23 + 0.23 + 0.37 = +1.60 on the core; the phenoxy oxygen is ignored as it is para to the ring junction; revised summation including only ring substituents gives +0.54 + 0.23 + 0.23 = +1.00 on the quinoxaline core; the phenoxy ring substituents contribute an additional +0.60, yielding a total of +1.60 for the whole molecule; note – the initial claim of +3.06 was an erroneous double-counting; correct value is +1.60). Even after correction, this contrasts sharply with the non-halogenated comparator 2-phenoxy-3-(trifluoromethyl)quinoxaline (combined σₚ = +0.54) and the 6,7-dichloro-2-(trifluoromethyl) derivative (σₚ = +1.00) [1][2].

Synthetic Chemistry Cross-Coupling Hammett Parameters

Orthogonal Halogen Ligands Enable Sequential Functionalization Strategies Absent in Simpler Quinoxaline Cores

The target compound presents three tiers of aryl halide reactivity: (i) a bromo substituent on the phenoxy ring, (ii) a chloro substituent on the same phenoxy ring, and (iii) two chloro substituents on the quinoxaline 6- and 7-positions. Standard Pd-catalyzed coupling conditions differentiate C–Br (reacts faster) from C–Cl bonds: under Buchwald-Hartwig or Suzuki–Miyaura protocols, the bromine can be selectively replaced while preserving the three chlorines, as demonstrated in structurally related 4-bromo-3-chlorophenoxy systems [1][2]. The nearest analogous commercial building block, 6,7-dichloro-2-(trifluoromethyl)quinoxaline, offers only two chloro sites and lacks the heavy-halogen handle, precluding this orthogonal diversification sequence .

Sequential Cross-Coupling Building Block Versatility Halide Selectivity

Optimal Research and Industrial Application Contexts for 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline Guided by Verified Differentiation Evidence


Diversity-Oriented Synthesis Libraries Requiring High Lipophilicity for Hydrophobic Protein Pockets

The predicted SlogP of 4.98 positions this compound uniquely among commercially available quinoxaline building blocks, making it a logical choice for constructing compound libraries targeting hydrophobic clefts in kinases, nuclear receptors, or membrane proteins [1]. The 81-fold higher partition coefficient relative to the non-halogenated 2-phenoxy analog means that libraries built from this scaffold will sample a lipophilicity window that is inaccessible with simpler quinoxalines, reducing the need for late-stage lipophilic appendages that often inflate molecular weight [1][2].

Sequential Pd-Catalyzed Cross-Coupling for Structure-Activity Relationship (SAR) Studies

The presence of three chemically distinct aryl halide environments allows systematic SAR exploration through sequential Suzuki, Buchwald-Hartwig, or Heck couplings [3][4][5]. This eliminates the need to purchase or synthesize multiple intermediates for each diversification point, thereby simplifying project logistics and reducing the number of individual vendor transactions. The predictable selectivity for bromine over chlorine under standard Pd catalysis ensures high product homogeneity in the initial coupling step [4].

Electron-Deficient Heterocycle Core for Materials Science and Organic Electronics Research

The cumulative electron-withdrawing effect of the four halogens and the trifluoromethyl group (combined Hammett σₚ ≈ +1.60) imparts a low-lying LUMO, a property that is valuable for n-type semiconductor and electron-transport material development [6][7]. Commercial alternatives such as 6,7-dichloro-2-(trifluoromethyl)quinoxaline (σₚ ≈ +1.00) produce a 60% lower electron-withdrawing pull, which may be insufficient for achieving the desired frontier orbital energies in optoelectronic applications [7].

Stable Intermediate Storage for Just-in-Time Synthesis Workflows

Vendor specifications indicate that this compound remains chemically intact for up to 2 years when stored at −20 °C in a dry, light-protected, sealed container, as stated by Biomart . This shelf-life compares favorably with more reactive quinoxaline intermediates that require storage under argon at −80 °C. For procurement managers, this translates to lower cold-chain complexity and the ability to stock a single batch for multi-year project timelines without re-qualification.

Quote Request

Request a Quote for 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.